molecular formula C10H8NaO4S B087302 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt CAS No. 135-55-7

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt

Cat. No.: B087302
CAS No.: 135-55-7
M. Wt: 247.22 g/mol
InChI Key: ORDKAWZEDYAZMM-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt is a useful research compound. Its molecular formula is C10H8NaO4S and its molecular weight is 247.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemistry and Pharmacology

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt, is related to naphthoquinone, a class of phenolic compounds derived from naphthalene. Naphthoquinones, including 7-Methyljuglone, have been reported to possess a variety of pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and biological activity of these compounds are areas of active research (Mbaveng & Kuete, 2014).

Synthesis Applications

The compound is also significant in the field of synthetic chemistry. For instance, the synthesis routes of 1,3-dihydroxynaphthalene, a compound structurally similar to this compound, have been extensively studied. The various synthesis routes include the alkaline fusion of related naphthalene sulfonates and efficient dihydroxylation of naphthalene by photocatalytic oxidation. These methods are notable for their simplicity and environmental friendliness (You-lan, 2005).

Environmental Monitoring and Biomarker Research

In environmental and occupational health, metabolites of naphthalene, a close relative of this compound, are used as biomarkers. Studies have focused on the suitability of various naphthalene metabolites like 1,2-dihydroxynaphthalene (1,2-DHN) and naphthylmercapturic acids for monitoring naphthalene exposure. These metabolites are significant for characterizing exposure in occupational settings and the general population (Klotz et al., 2018).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt involves the sulfonation of 2-hydroxynaphthalene followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2-hydroxynaphthalene", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 2-hydroxynaphthalene in sulfuric acid", "Add fuming sulfuric acid dropwise while stirring", "Heat the mixture to 100°C for 4 hours", "Cool the mixture to room temperature and add water", "Neutralize the mixture with sodium hydroxide", "Filter the resulting solid and wash with water", "Dry the product to obtain 2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt" ] }

CAS No.

135-55-7

Molecular Formula

C10H8NaO4S

Molecular Weight

247.22 g/mol

IUPAC Name

sodium;7-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6,11H,(H,12,13,14);

InChI Key

ORDKAWZEDYAZMM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+]

SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O.[Na]

135-55-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

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